![molecular formula C26H25N5O4S B11502173 5-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]-2-nitro-N-(pyridin-3-ylmethyl)aniline](/img/structure/B11502173.png)
5-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]-2-nitro-N-(pyridin-3-ylmethyl)aniline
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Overview
Description
5-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]-2-NITRO-N-[(PYRIDIN-3-YL)METHYL]ANILINE is a complex organic compound that belongs to the class of naphthalene sulfonic acids and derivatives This compound is characterized by its unique structure, which includes a naphthalene moiety, a piperazine ring, and a nitro group
Preparation Methods
The synthesis of 5-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]-2-NITRO-N-[(PYRIDIN-3-YL)METHYL]ANILINE involves multiple steps, starting with the preparation of the naphthalene sulfonyl chloride. This intermediate is then reacted with piperazine to form the naphthalene sulfonyl piperazine derivative. The next step involves the nitration of the aniline derivative, followed by the coupling of the nitroaniline with the pyridine moiety under specific reaction conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines.
Scientific Research Applications
5-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]-2-NITRO-N-[(PYRIDIN-3-YL)METHYL]ANILINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine ring and the naphthalene moiety may also contribute to its activity by interacting with specific receptors or enzymes in the body .
Comparison with Similar Compounds
Similar compounds include other naphthalene sulfonic acid derivatives and piperazine-containing molecules. Compared to these compounds, 5-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]-2-NITRO-N-[(PYRIDIN-3-YL)METHYL]ANILINE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity. Some similar compounds include:
- 4-(6-Chloro-Naphthalene-2-Sulfonyl)-Piperazin-1-Yl derivatives
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives.
Properties
Molecular Formula |
C26H25N5O4S |
---|---|
Molecular Weight |
503.6 g/mol |
IUPAC Name |
5-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-2-nitro-N-(pyridin-3-ylmethyl)aniline |
InChI |
InChI=1S/C26H25N5O4S/c32-31(33)26-10-8-23(17-25(26)28-19-20-4-3-11-27-18-20)29-12-14-30(15-13-29)36(34,35)24-9-7-21-5-1-2-6-22(21)16-24/h1-11,16-18,28H,12-15,19H2 |
InChI Key |
ZGZWVWKUAJSKNU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CN=CC=C3)S(=O)(=O)C4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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